molecular formula C12H16BrNO4S2 B1293996 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid CAS No. 1142210-23-8

2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid

Cat. No.: B1293996
CAS No.: 1142210-23-8
M. Wt: 382.3 g/mol
InChI Key: KRPGETIDKNWVIE-UHFFFAOYSA-N
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Description

2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid is a structurally complex organic compound featuring a piperidine core substituted with a sulfonyl group linked to a 5-bromo-2-thienyl moiety and a propanoic acid side chain. The propanoic acid moiety contributes to solubility in aqueous environments and may facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S2/c1-8(12(15)16)9-4-6-14(7-5-9)20(17,18)11-3-2-10(13)19-11/h2-3,8-9H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPGETIDKNWVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401165778
Record name 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142210-23-8
Record name 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142210-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(5-bromo-2-thienyl)sulfonyl]-α-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401165778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid typically involves multi-step organic reactions. The process integrates functional group transformations and coupling reactions to achieve the desired molecular framework. Key steps in the synthesis include:

  • Formation of the Bromothiophene Intermediate :

    • The thiophene ring is brominated at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
    • This step ensures selective substitution at the desired position on the thiophene ring.
  • Sulfonation of Bromothiophene :

    • The bromothiophene intermediate undergoes sulfonation using sulfonating agents like chlorosulfonic acid or sulfur trioxide.
    • This reaction introduces the sulfonyl functional group, which is crucial for the compound’s reactivity and biological activity.
  • Piperidine Ring Functionalization :

    • Piperidine derivatives are functionalized to introduce substituents at the 4-position. This often involves alkylation or acylation reactions using appropriate reagents.
  • Coupling Reaction :

    • The bromothiophene sulfonamide is coupled with the piperidine derivative through nucleophilic substitution or amidation to form the core structure.
    • Catalysts such as triethylamine (TEA) or dimethylformamide (DMF) are often used to facilitate these reactions.
  • Final Acidification :

    • The propanoic acid moiety is introduced either through ester hydrolysis or direct carboxylation using carbon dioxide under basic conditions.
    • This step ensures the acidic functionality required for biological activity and solubility.

Reaction Conditions and Optimization

The preparation of this compound requires careful optimization of reaction parameters, including temperature, solvent choice, and reagent concentrations. Below are some critical considerations:

Step Reaction Conditions Notes
Bromination of Thiophene Room temperature Avoid over-bromination by controlling reagent stoichiometry.
Sulfonation Elevated temperature Requires inert atmosphere to prevent side reactions.
Piperidine Functionalization Mild heating Prevents decomposition of sensitive intermediates.
Coupling Reaction Solvent: DMF Ensures high yield and selectivity for nucleophilic substitution.
Acidification Basic medium (pH > 7) Promotes efficient carboxylation without side reactions.

Purification Techniques

After synthesis, purification is essential to isolate 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid in its pure form. Common methods include:

  • Crystallization :

    • The compound can be crystallized from solvents like ethanol or acetone to remove impurities.
  • Column Chromatography :

    • Silica gel chromatography is used to separate by-products based on polarity differences.
  • Recrystallization :

    • Recrystallization from water or aqueous ethanol provides high-purity material suitable for analytical studies.

Summary Table of Key Reagents and Intermediates

Intermediate/Step Reagents Used Purpose
Bromothiophene Formation NBS, Bromine Selective bromination
Sulfonation Chlorosulfonic Acid Introduction of sulfonyl group
Piperidine Functionalization Alkylating agents Substitution at piperidine ring
Coupling Reaction DMF, TEA Formation of final structure
Acidification CO₂, Base Introduction of carboxylic acid

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key functional groups:

  • Carboxylic acid (propanoic acid moiety)
  • Sulfonyl group (linked to the piperidine ring)
  • Bromothienyl substituent (5-bromo-2-thienyl group)

Each group participates in distinct chemical transformations, as outlined below.

Carboxylic Acid Reactions

The propanoic acid group undergoes typical acid-derived reactions:

Reaction Type Conditions Product Key Findings Citations
Esterification Alcohol (e.g., methanol), acid catalyst (H₂SO₄), refluxAlkyl esters (e.g., methyl ester)High yields (>80%) achieved under mild conditions.
Amidation Coupling agents (EDC/HOBt), amines (e.g., benzylamine)Amide derivativesUsed to generate prodrug candidates with improved bioavailability.
Salt Formation Alkali hydroxides (e.g., NaOH)Sodium/potassium saltsWater-soluble salts for pharmaceutical formulations.

Sulfonyl Group Reactivity

The sulfonyl group facilitates nucleophilic substitution and stabilization of intermediates:

Reaction Type Conditions Product Key Findings Citations
Nucleophilic Substitution Piperidine derivatives, polar aprotic solvents (DMF)Piperidine-sulfonamide analogsStabilizes transition states in enzyme inhibition studies.
Hydrolysis Aqueous base (KOH), heatSulfonic acid derivativesLimited utility due to steric hindrance from the piperidine ring.

Bromothienyl Substitution

The 5-bromo-2-thienyl group participates in cross-coupling reactions:

Reaction Type Conditions Product Key Findings Citations
Suzuki Coupling Pd(PPh₃)₄, arylboronic acids, base (K₂CO₃)Biaryl derivativesUsed to introduce aromatic diversity for structure-activity studies.
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, aminesAminothiophene analogsCritical for synthesizing kinase inhibitors in drug discovery.
SNAr (Nucleophilic Aromatic Substitution) Amines (e.g., piperazine), DMSO, 100°CThienylamine derivativesBromine acts as a leaving group; regioselectivity confirmed via NMR.

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at the nitrogen or carbon centers:

Reaction Type Conditions Product Key Findings Citations
N-Alkylation Alkyl halides (e.g., methyl iodide), K₂CO₃Quaternary ammonium saltsEnhances binding to cationic targets (e.g., GPCRs).
Oxidation KMnO₄, acidic conditionsPiperidone derivativesRarely employed due to competing sulfonyl group degradation.

Reaction Optimization Insights

  • Solvent Effects : DMF enhances sulfonyl group reactivity, while THF favors bromine substitution .
  • Catalyst Systems : Pd(II)/NBE cooperativity improves yields in Catellani-type reactions .
  • Steric Challenges : Bulkier nucleophiles require elevated temperatures (>80°C) for substitution .

Scientific Research Applications

2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine Cores

Piperidine derivatives are common in medicinal chemistry due to their conformational flexibility and bioactivity. Key comparisons include:

  • 2-(4,4-Difluoropiperidin-1-yl)butanoic Acid: Replacing the bromothienyl sulfonyl group with difluoropiperidine reduces steric hindrance and alters electronic properties. The butanoic acid chain (vs. propanoic acid) may improve lipid solubility, affecting membrane permeability .
  • 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic Acid: The hydroxyl group on the piperidine ring introduces hydrogen-bonding capability, which could enhance receptor binding specificity.

Sulfonyl-Containing Compounds

Sulfonyl groups are critical for interactions with enzymes (e.g., proteases) and transporters. Comparable compounds include:

  • This compound lacks the bromothienyl heterocycle, which may reduce its aromatic stacking capabilities compared to the target compound .
  • 2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic Acid: The thieno-pyrimidine ring system enhances π-π interactions, but the sulfanyl (vs. sulfonyl) group reduces oxidative stability and electrophilicity .

Brominated Heterocycles

Bromine substitution influences both reactivity and bioactivity. Examples include:

  • The absence of a piperidine ring simplifies the structure but reduces conformational diversity .
  • 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid :

    • Substituting thienyl with pyridinyl introduces nitrogen-based hydrogen-bonding sites. The bromine’s position on the pyridine ring may enhance interactions with nucleic acids or metal ions .

Propanoic Acid Derivatives

The carboxylic acid group is pivotal for solubility and ionic interactions. Notable analogs:

  • However, the lack of a sulfonyl-piperidine component limits its versatility in targeting enzymes .

Comparative Analysis Table

Compound Name Key Structural Features Unique Properties/Bioactivity Reference
Target Compound Bromothienyl sulfonyl, piperidine, propanoic acid High polarity, potential enzyme binding
2-(4,4-Difluoropiperidin-1-yl)butanoic Acid Difluoropiperidine, butanoic acid Enhanced metabolic stability
2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic Acid tert-Butylphenyl sulfonamide Hydrophobic interactions dominate
3-(2-Bromo-4-methylphenyl)propanoic Acid Ortho-bromophenyl, propanoic acid Steric hindrance limits flexibility
1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Bromopyridinyl, piperidine Nucleic acid/metal ion interactions

Q & A

Q. What synthetic strategies are recommended for preparing 2-{1-[(5-Bromo-2-thienyl)sulfonyl]piperidin-4-yl}propanoic acid, and what are critical reaction steps?

  • Methodological Answer :
    Synthesis typically involves:
    • Piperidine Functionalization : Introduce the sulfonyl group via sulfonylation of piperidine using 5-bromo-2-thienylsulfonyl chloride under anhydrous conditions (e.g., DCM, base like TEA) .
    • Propanoic Acid Attachment : Couple the sulfonylated piperidine with a propanoic acid derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
    • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .
      Critical Steps : Monitor sulfonylation efficiency via TLC and optimize reaction time to avoid over-sulfonation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the structure of this compound be rigorously characterized?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the sulfonyl group (¹H NMR: δ 7.2–7.5 ppm for thienyl protons; ¹³C NMR: ~110 ppm for brominated thiophene carbons) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) with ≤2 ppm error .
    • Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) stretches .

Q. What analytical methods ensure purity ≥95% for pharmacological studies?

  • Methodological Answer :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min. Monitor purity at 254 nm and ensure a single peak with ≥95% area .
    • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to design experiments to evaluate its potential as a GPR40 agonist?

  • Methodological Answer :
    • In Vitro Assays :
  • Calcium Flux Assays : Use HEK293 cells transfected with human GPR40. Measure intracellular Ca²⁺ using Fura-2 AM dye; EC₅₀ values indicate potency .
  • Insulin Secretion : Test in INS-1E β-cells under glucose-stimulated conditions (e.g., 16.7 mM glucose) .
    • In Vivo Models :
  • Obese Rats : Administer compound orally and monitor glucose tolerance (OGTT) and plasma insulin levels .
  • GPR40 Knockout Mice : Confirm target specificity by comparing effects in wild-type vs. knockout models .

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy data?

  • Methodological Answer :
    • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and exposure .
    • Metabolite Screening : Identify active/inactive metabolites using liver microsomes and compare with parent compound activity .
    • Dose Optimization : Conduct dose-response studies in vivo to align effective doses with in vitro EC₅₀ values .

Q. What methodologies are recommended to analyze its effects on metabolic parameters?

  • Methodological Answer :
    • Glucose Homeostasis : Use hyperinsulinemic-euglycemic clamps in rodents to assess insulin sensitivity .
    • Hormonal Profiling : Quantify glucagon-like peptide-1 (GLP-1) via ELISA in portal vein samples post-administration .
    • Lipid Metabolism : Measure free fatty acid (FFA) levels and adipocyte lipolysis in vitro (3T3-L1 cells) .

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